1-Ethyl-1H-imidazole-2-carboxylic acid 1-Ethyl-1H-imidazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 750598-99-3
VCID: VC2422200
InChI: InChI=1S/C6H8N2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10)
SMILES: CCN1C=CN=C1C(=O)O
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

1-Ethyl-1H-imidazole-2-carboxylic acid

CAS No.: 750598-99-3

Cat. No.: VC2422200

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1H-imidazole-2-carboxylic acid - 750598-99-3

Specification

CAS No. 750598-99-3
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name 1-ethylimidazole-2-carboxylic acid
Standard InChI InChI=1S/C6H8N2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10)
Standard InChI Key FTZHODMUSZODBY-UHFFFAOYSA-N
SMILES CCN1C=CN=C1C(=O)O
Canonical SMILES CCN1C=CN=C1C(=O)O

Introduction

Chemical Identity and Basic Information

1-Ethyl-1H-imidazole-2-carboxylic acid is an imidazole derivative with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is identified by the CAS Registry Number 750598-99-3 and has been documented in chemical databases since July 14, 2005, with the most recent modification to its entry on February 22, 2025 . This compound is known by several synonyms in the scientific literature, including the simplified notation "1-ethylimidazole-2-carboxylic acid" and the identifier "SCHEMBL300078" .

Nomenclature and Identification

The compound can be referred to through various systematic and common names, maintaining consistent chemical identity across research platforms:

Identifier TypeValue
IUPAC Name1-Ethyl-1H-imidazole-2-carboxylic acid
CAS Registry Number750598-99-3
PubChem CID2113911
Creation DateJuly 14, 2005
Last ModifiedFebruary 22, 2025

The consistent documentation of this compound across chemical databases facilitates its study and application in various research contexts, ensuring reliable identification for experimental purposes .

Molecular Structure and Physical Properties

Structural Features

1-Ethyl-1H-imidazole-2-carboxylic acid consists of an imidazole heterocycle with an ethyl group attached to one of the nitrogen atoms (N1) and a carboxylic acid functionality at the C2 position . This arrangement creates a molecule with both acidic and basic sites, contributing to its versatility in chemical reactions.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, giving it distinct electronic properties. The presence of the ethyl group at N1 modifies the electronic distribution within the molecule compared to the unsubstituted imidazole-2-carboxylic acid, affecting its reactivity and physical properties .

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems:

PropertyValueReference
Molecular Weight140.14 g/mol
XLogP3-AA0.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass140.058577502 Da

The relatively low XLogP3 value of 0.2 suggests moderate hydrophilicity, indicating potential solubility in polar solvents . The molecule possesses one hydrogen bond donor (the carboxylic acid OH) and three hydrogen bond acceptors (the two nitrogen atoms in the imidazole ring and the carbonyl oxygen of the carboxylic acid group), which contribute to its intermolecular interaction capabilities .

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the properties and potential applications of 1-Ethyl-1H-imidazole-2-carboxylic acid, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Differences
1-Ethyl-1H-imidazole-2-carboxylic acidC6H8N2O2140.14 g/molReference compound
1H-Imidazole-2-carboxylic acidC4H4N2O2112.09 g/molLacks ethyl group at N1
Ethyl Imidazole-2-carboxylateC6H8N2O2140.14 g/molEster derivative instead of carboxylic acid
1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acidC7H10N2O2154.17 g/molAdditional methyl group at C4

The unsubstituted 1H-Imidazole-2-carboxylic acid (CAS: 16042-25-4) has a melting point of 198°C and displays different physical properties due to the absence of the N-ethyl group . The addition of the ethyl group in our target compound alters its lipophilicity and hydrogen bonding capacity.

The ethyl ester analog, Ethyl Imidazole-2-carboxylate (CAS: 33543-78-1), shares the same molecular weight but exhibits different properties, including a melting point of 176-178°C and a boiling point of approximately 269.5°C at 760 mmHg . This ester is utilized as a biochemical reagent in life science research .

Substituted Derivatives

The 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (CAS: 2279122-73-3) represents a close structural analog with an additional methyl group at the C4 position of the imidazole ring . This modification increases its molecular weight to 154.17 g/mol and slightly enhances its lipophilicity, with an XLogP3-AA value of 0.6 compared to 0.2 for the unsubstituted compound .

Other derivatives like 5-chloro-4-ethyl-1H-imidazole-2-carboxylic acid (CAS: 1171124-67-6) incorporate additional functional groups that significantly alter the electron distribution and reactivity of the imidazole ring system .

Synthetic Approaches and Reactions

Reactivity Profile

Based on its structure, 1-Ethyl-1H-imidazole-2-carboxylic acid would exhibit reactivity patterns characteristic of both imidazole heterocycles and carboxylic acids:

  • Carboxylic acid reactions: Esterification, amide formation, reduction, and decarboxylation

  • Imidazole reactions: Coordination with metal ions, nucleophilic substitution, and further N-functionalization

  • C4/C5 electrophilic substitution reactions on the imidazole ring

The presence of the ethyl group at N1 affects the basicity of the remaining nitrogen atom in the imidazole ring and influences the acidity of the carboxylic acid group through electronic effects.

Applications and Significance

Pharmaceutical Relevance

Imidazole-containing compounds are widely utilized in pharmaceutical development due to their ability to interact with various biological targets. The 1-Ethyl-1H-imidazole-2-carboxylic acid scaffold may serve as a precursor for developing:

  • Enzyme inhibitors

  • Anti-inflammatory agents

  • Antimicrobial compounds

  • Histamine receptor modulators

  • Metal-binding therapeutic agents

The compound's balanced hydrophilicity/lipophilicity (XLogP3-AA value of 0.2) and hydrogen bonding capabilities make it suitable for further derivatization to optimize drug-like properties .

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